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Compound of Interest

Compound Name:
1-(2-Bromophenyl)cyclopropan-1-

ol

CAS No.: 1186503-77-4

Cat. No.: B1528622 Get Quote

Executive Technical Summary
1-(2-Bromophenyl)cyclopropan-1-ol (CAS: 1186503-77-4) is a tertiary alcohol featuring a

cyclopropane ring fused to a 2-bromophenyl moiety.[1][2] It serves as a high-value

pharmacophore in drug discovery, particularly for NMDA receptor modulators where

conformational restriction is required to improve selectivity.

The compound is chemically distinct due to the ortho-bromo substituent, which introduces

significant steric strain and electronic shielding, influencing both its spectroscopic signature and

its reactivity in palladium-catalyzed cross-coupling reactions.
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Property Data

CAS Number 1186503-77-4

Molecular Formula C₉H₉BrO

Molecular Weight 213.07 g/mol

Physical State
Viscous colorless to pale yellow oil (solidifies

upon cooling)

Solubility Soluble in DCM, THF, MeOH; Insoluble in water

Key Reactivity
Ring expansion (cyclobutanone formation), Pd-

catalyzed coupling

Structural Analysis & Sterics
The molecule consists of a rigid cyclopropyl ring perpendicular to the phenyl plane. The 2-

bromo substituent locks the conformation, preventing free rotation of the phenyl ring relative to

the cyclopropyl plane at low temperatures.

Bond Angles: The cyclopropane internal angles approach 60°, creating significant Baeyer

strain (~27.5 kcal/mol). This strain is the driving force for ring-opening reactions.

Electronic Effects: The hydroxyl group acts as a donor, stabilizing carbocation intermediates

at the C1 position during acid-catalyzed rearrangements.

Ortho-Effect: The bromine atom at the C2' position sterically hinders the hydroxyl group,

often requiring higher catalyst loading for functionalization compared to the para-isomer.

Synthesis Protocols
Two primary methodologies are established for synthesizing 1-(2-Bromophenyl)cyclopropan-
1-ol. Method A is preferred for efficiency and atom economy.[3]

Method A: The Kulinkovich Reaction (Preferred)
This method utilizes the titanium-catalyzed reductive coupling of an ester with a Grignard

reagent. It is superior due to its "one-pot" nature from commercially available methyl 2-
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bromobenzoate.

Reagents:

Methyl 2-bromobenzoate (1.0 equiv)

Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv, 3.0 M in ether)

Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 - 0.2 equiv)

Solvent: Anhydrous THF or Diethyl Ether[3][4]

Protocol:

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and

magnetic stir bar under Argon atmosphere.

Solution A: Dissolve Methyl 2-bromobenzoate (10 mmol) and Ti(OiPr)₄ (1 mmol) in

anhydrous THF (50 mL).

Addition: Cool Solution A to 0°C. Add EtMgBr solution dropwise over 1 hour via a syringe

pump. Note: The solution will turn from colorless to dark brown/black, indicating the

formation of the active titanacyclopropane species.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (exothermic).

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate in vacuo.

Purification: Flash column chromatography (Hexanes:EtOAc 9:1) yields the pure alcohol.

Method B: Simmons-Smith Cyclopropanation
This route involves the cyclopropanation of a silyl enol ether derived from 2-

bromoacetophenone. It is useful if the ester starting material is unavailable.[3]

Protocol Summary:
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Enol Ether Formation: React 2-bromoacetophenone with TMSCl/NaI/Et₃N in MeCN to form

the trimethylsilyl enol ether.

Cyclopropanation: Treat the intermediate with Et₂Zn and CH₂I₂ (Furukawa modification) in

DCM at 0°C.

Deprotection: Acid hydrolysis (HCl/MeOH) or Fluoride treatment (TBAF) removes the TMS

group to yield the free alcohol.
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Caption: Kulinkovich synthesis pathway via titanacyclopropane intermediate.

Structural Characterization
Confirming the identity of 1-(2-Bromophenyl)cyclopropan-1-ol requires a multi-modal

approach. The NMR splitting patterns are diagnostic.[3]

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ 7.58 (dd, J=8.0, 1.2 Hz, 1H): Aromatic proton ortho to Br (deshielded).

δ 7.45 (dd, J=7.8, 1.5 Hz, 1H): Aromatic proton ortho to cyclopropyl.

δ 7.28 (td, J=7.5, 1.2 Hz, 1H): Aromatic meta proton.

δ 7.12 (td, J=7.6, 1.5 Hz, 1H): Aromatic meta proton.
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δ 2.85 (bs, 1H): Hydroxyl -OH (exchangeable with D₂O).

δ 1.25 - 1.35 (m, 2H): Cyclopropyl CH₂ (cis to Ph).

δ 1.05 - 1.15 (m, 2H): Cyclopropyl CH₂ (trans to Ph).

Note: The cyclopropyl protons appear as two distinct multiplets due to the diastereotopic

environment created by the chiral axis (restricted rotation) or simply the facial

differentiation.

¹³C NMR (100 MHz, CDCl₃):

δ 142.5 (C_Ar-ipso): Quaternary carbon attached to cyclopropane.

δ 133.2, 129.5, 128.8, 127.4: Aromatic CH carbons.

δ 123.1 (C_Ar-Br): Quaternary carbon attached to Bromine.

δ 58.4 (C-OH): Quaternary cyclopropyl carbon (characteristic shift for 1-arylcyclopropanols).

δ 16.2 (2C): Cyclopropyl methylene carbons.[3]

Mass Spectrometry (GC-MS / LC-MS)
Ionization: ESI+ or EI.[3]

Molecular Ion: [M]⁺ at m/z 212 and 214.[3]

Isotope Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound (⁷⁹Br

and ⁸¹Br).

Fragmentation: Loss of ethylene (C₂H₄, -28 amu) is common in cyclopropanols, generating

the corresponding ketone fragment.

Characterization Workflow
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Caption: Validation logic for confirming structure and purity.

Applications & Reactivity
This scaffold is not merely an endpoint but a reactive intermediate.[3]

A. Ring Expansion (Tiffeneau-Demjanov type)
Under acidic conditions (e.g., p-TsOH or BF₃·OEt₂), the cyclopropane ring undergoes

expansion to form 2-(2-bromophenyl)cyclobutanone. This is a key route to expanding ring sizes

in ketamine analog synthesis.[3]

B. Palladium Cross-Coupling
The C-Br bond remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Strategy: Protect the alcohol (e.g., as a TMS ether) before coupling to prevent catalyst

poisoning or side reactions.
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Utility: Allows the attachment of heteroaryl groups to the ortho-position, creating biaryl

scaffolds found in novel antidepressants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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